molecular formula C14H19BrO B7977511 Cycloheptyl (3-bromophenyl)methanol

Cycloheptyl (3-bromophenyl)methanol

Cat. No.: B7977511
M. Wt: 283.20 g/mol
InChI Key: QCNBAWOLJFQULW-UHFFFAOYSA-N
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Description

Cycloheptyl (3-bromophenyl)methanol is an organic compound with the molecular formula C14H19BrO. It features a cycloheptyl group attached to a (3-bromophenyl)methanol moiety. This compound is notable for its unique structure, which includes a seven-membered cycloheptyl ring and a brominated aromatic ring, making it a subject of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptyl (3-bromophenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with 3-bromobenzaldehyde, followed by hydrolysis to yield the desired product. The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as the preparation of cycloheptylmagnesium bromide, its reaction with 3-bromobenzaldehyde, and subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (3-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Cycloheptyl (3-bromophenyl)ketone.

    Reduction: Cycloheptyl (3-phenyl)methanol.

    Substitution: Cycloheptyl (3-aminophenyl)methanol or cycloheptyl (3-thiolphenyl)methanol.

Scientific Research Applications

Cycloheptyl (3-bromophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cycloheptyl (3-bromophenyl)methanol exerts its effects depends on the specific context of its use. In chemical reactions, the presence of the bromine atom and the hydroxyl group allows for a variety of transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and cycloheptyl moieties.

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptyl (3-chlorophenyl)methanol
  • Cycloheptyl (3-fluorophenyl)methanol
  • Cycloheptyl (3-iodophenyl)methanol

Uniqueness

Cycloheptyl (3-bromophenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the combination of the cycloheptyl ring and the brominated aromatic ring provides distinct steric and electronic properties that can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(3-bromophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11,14,16H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNBAWOLJFQULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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